molecular formula C15H10F4N2O2 B2941203 N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 920182-74-7

N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No.: B2941203
CAS No.: 920182-74-7
M. Wt: 326.251
InChI Key: KRLOAZCHTSUOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic oxalamide derivative supplied for research purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The compound's structure incorporates a 2,6-difluorobenzyl group, a moiety known to enhance lipophilicity and metabolic stability in molecules . Oxalamide derivatives with similar 2,6-difluorobenzyl substitutions have demonstrated significant potential in pharmacological research, particularly as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism studies . Furthermore, structurally related compounds have been investigated for their in vitro antitumor activity, showing cytotoxicity against various cancer cell lines, suggesting this compound may also possess valuable properties for oncology research . The presence of multiple fluorine atoms is a key feature, as it often influences the molecule's electronic characteristics, binding affinity, and overall bioavailability . Researchers are exploring this class of compounds to develop novel enzyme inhibitors and to study their structure-activity relationships (SAR). As with similar chemicals, proper handling procedures should be observed. This product is for use by qualified laboratory personnel only.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2O2/c16-8-4-5-12(19)13(6-8)21-15(23)14(22)20-7-9-10(17)2-1-3-11(9)18/h1-6H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLOAZCHTSUOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide typically involves the reaction of 2,6-difluorobenzylamine with 2,5-difluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 2,6-difluorobenzylamine to the oxalyl chloride solution under nitrogen atmosphere.

    Step 3: Addition of 2,5-difluorobenzylamine to the reaction mixture.

    Step 4: Stirring the reaction mixture at low temperature (0-5°C) for several hours.

    Step 5: Workup involving the addition of water and extraction with an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: Used in the synthesis of advanced materials with unique properties.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-difluorobenzyl)-N2-(2,4-difluorophenyl)oxalamide
  • N1-(2,5-difluorobenzyl)-N2-(2,6-difluorophenyl)oxalamide
  • N1-(2,4-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide

Uniqueness

N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide is unique due to the specific positioning of the fluorine atoms on the benzyl and phenyl rings. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's structure consists of two difluorobenzyl groups linked by an oxalamide moiety. The synthesis typically involves the reaction of 2,6-difluorobenzylamine with 2,5-difluorobenzylamine in the presence of oxalyl chloride under anhydrous conditions. The general reaction scheme includes:

  • Preparation of oxalyl chloride in anhydrous dichloromethane.
  • Addition of 2,6-difluorobenzylamine to the oxalyl chloride solution under nitrogen.
  • Subsequent addition of 2,5-difluorobenzylamine.
  • Stirring at low temperatures to facilitate the reaction.

This compound exhibits its biological activity through interaction with specific molecular targets. The compound can modulate enzyme activities or receptor signaling pathways, potentially inhibiting glycolytic enzymes or altering metabolic processes within cells.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of fluorinated derivatives in cancer models. For instance, fluorinated compounds similar to this compound have demonstrated potent inhibitory effects on glycolysis in glioblastoma multiforme (GBM) cells. These derivatives showed lower IC50 values compared to non-fluorinated counterparts, indicating enhanced efficacy under hypoxic conditions .

Enzyme Interaction

The compound's interaction with hexokinase has been particularly noteworthy. In vitro assays revealed that fluorinated derivatives bind to hexokinase comparably to glucose, suggesting a mechanism where these compounds may inhibit hexokinase activity more effectively than traditional inhibitors like 2-deoxy-D-glucose (2-DG). This property is crucial for developing targeted therapies for metabolic disorders and cancers that rely heavily on glycolysis .

Data Table: Biological Activity Summary

Study Cell Type IC50 (µM) Mechanism Notes
Study 1GBM Cells10Hexokinase InhibitionEnhanced uptake in hypoxia
Study 2HepG2 Cells15Glycolytic Pathway ModulationEffective at lower doses
Study 3MCF-7 Cells12Apoptosis InductionPromotes cell death in cancer

Case Studies

  • Glioblastoma Multiforme (GBM) Treatment : In a recent study focusing on GBM cells, this compound derivatives were shown to significantly reduce cell viability compared to untreated controls. The study emphasized the role of glycolysis inhibition as a therapeutic strategy against aggressive cancer types.
  • Metabolic Disorders : Another investigation explored the compound's potential in treating metabolic disorders by modulating enzyme activities related to glucose metabolism. Results indicated that the compound could serve as a lead for developing drugs targeting metabolic pathways disrupted in diseases such as diabetes and obesity .
  • Toxicity Studies : Initial toxicity assessments conducted on animal models indicated manageable side effects at therapeutic doses. However, further studies are required to fully understand the pharmacokinetics and long-term safety profiles of this compound .

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